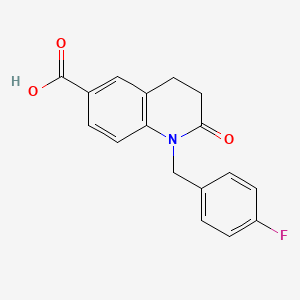

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

描述

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group attached to a tetrahydroquinoline ring system

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones under acidic conditions. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature and pressure. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the reaction. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

化学反应分析

Types of Reactions: 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides or alkyl groups can be introduced using reagents like alkyl halides or Grignard reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

科学研究应用

Structure and Composition

- Molecular Formula : C₁₈H₁₈FN₃O₃

- Molecular Weight : 337.35 g/mol

- IUPAC Name : 1-(4-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

The compound features a tetrahydroquinoline core structure, which is known for its diverse biological activities.

Pharmacological Studies

This compound has been investigated for various pharmacological properties:

- Antitumor Activity : Studies have shown that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorobenzyl group may enhance its interaction with biological targets, potentially increasing its antitumor efficacy .

- Antimicrobial Properties : Research indicates that compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the fluorine atom may contribute to increased lipophilicity and membrane permeability, enhancing antimicrobial effectiveness .

The compound's biological activity has been assessed through various assays:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, inhibition of cyclooxygenase (COX) enzymes could suggest anti-inflammatory properties .

- Neuroprotective Effects : Preliminary studies suggest that tetrahydroquinoline derivatives may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study conducted on synthesized derivatives of tetrahydroquinoline showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The fluorobenzyl substitution was found to enhance the binding affinity to target proteins involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

作用机制

The mechanism by which 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

1-(2-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

1-(3-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

1-(4-Fluorobenzyl)piperazine

生物活性

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a carboxylic acid functional group and a fluorobenzyl substituent. Its molecular formula is , and it exhibits properties typical of both quinoline derivatives and carboxylic acids.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The detailed synthetic pathway is critical for ensuring the purity and yield of the final product.

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline compounds often exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells:

- Cell Lines Tested : HeLa (cervical cancer), SMMC-7721 (liver cancer), K562 (leukemia).

- IC50 Values : Notably low IC50 values (e.g., 0.071 μM for SMMC-7721) suggest potent activity against these cell lines .

The biological activity of these compounds is often linked to their ability to interact with cellular targets such as:

- Tubulin : Inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase.

- Bcl-2 Family Proteins : Some derivatives have shown binding affinities to Bcl-2 proteins, promoting apoptosis through caspase activation pathways .

Study 1: Antiproliferative Activity

In a study evaluating various tetrahydroquinoline derivatives, compound 13d exhibited significant antiproliferative effects with IC50 values indicating strong inhibition of cell growth across multiple cancer types. Mechanistic studies revealed that it induces apoptosis through the intrinsic pathway involving mitochondrial depolarization and caspase activation .

Study 2: Structure-Activity Relationship (SAR)

A series of substituted tetrahydroquinolines were synthesized to explore the SAR. The introduction of different substituents at specific positions on the quinoline ring was found to significantly affect biological activity. For instance, compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines compared to their electron-donating counterparts .

Comparative Analysis of Biological Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 13d | HeLa | 0.126 | Tubulin inhibition |

| 13d | SMMC-7721 | 0.071 | Apoptosis induction |

| 13d | K562 | 0.164 | Cell cycle arrest |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?

A common approach involves multi-step organic synthesis, starting with the condensation of substituted benzyl amines with quinoline precursors. For example, the reaction of 4-fluorobenzylamine with a tetrahydroquinoline scaffold under acidic or basic conditions can yield the core structure. Subsequent oxidation (e.g., using potassium permanganate or catalytic hydrogen peroxide) introduces the ketone group at position 2. Carboxylic acid formation at position 6 is typically achieved via hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH). Optimization of solvent systems (e.g., DCM/EtOH mixtures) and temperature control (20–80°C) is critical to avoid side reactions like over-oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and fluorine integration .

- HPLC-MS for assessing purity (>95%) and identifying impurities .

- Elemental analysis to verify molecular composition (C, H, N, F).

- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

- Handling : Use gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while EtOH/DCM mixtures improve coupling efficiency in piperazine derivatives .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) can accelerate key steps .

- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during cyclization reduces byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 2-(4-fluorobenzyl)-1-oxo-3-pyridin-4-yl derivatives) to validate peak assignments .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals .

- Repeat experiments : Conduct multiple syntheses to identify batch-specific impurities (e.g., via HPLC-MS tracking) .

Q. How can computational methods aid in studying the compound’s reactivity?

- DFT calculations : Model reaction pathways (e.g., ketone formation or carboxylic acid deprotonation) to predict activation energies and intermediates .

- Molecular docking : Screen for potential biological targets (e.g., enzymes with quinoline-binding sites) to guide pharmacological studies .

Q. What advanced techniques are used to assess stability under varying pH conditions?

- UV-Vis spectroscopy : Monitor absorbance changes at 260–300 nm to track degradation kinetics in acidic/basic buffers.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed fluorobenzyl groups or decarboxylated derivatives) .

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage effects .

Q. Methodological Considerations

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral chromatography : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in metal-catalyzed steps to enforce stereoselectivity .

Q. What protocols mitigate risks during scale-up from milligram to gram quantities?

- Process safety testing : Conduct DSC (differential scanning calorimetry) to identify exothermic decomposition risks.

- Batch-wise addition : Introduce reagents slowly to control heat generation and prevent runaway reactions .

Q. How are conflicting bioactivity results addressed in pharmacological studies?

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c18-14-5-1-11(2-6-14)10-19-15-7-3-13(17(21)22)9-12(15)4-8-16(19)20/h1-3,5-7,9H,4,8,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSZKPAOGWZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。